molecular formula C12H18O2 B2637414 5-Tert-butyl-2-ethoxyphenol CAS No. 1216282-58-4

5-Tert-butyl-2-ethoxyphenol

Cat. No. B2637414
CAS RN: 1216282-58-4
M. Wt: 194.274
InChI Key: LIVZJUFVZSBIDO-UHFFFAOYSA-N
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Description

5-Tert-butyl-2-ethoxyphenol is a chemical compound with the CAS Number: 1216282-58-4 and a molecular weight of 194.27 .


Molecular Structure Analysis

The molecular structure of 5-Tert-butyl-2-ethoxyphenol is represented by the linear formula C12H18O2 . The InChI code for this compound is 1S/C12H18O2/c1-5-14-11-7-6-9 (8-10 (11)13)12 (2,3)4/h6-8,13H,5H2,1-4H3 .


Physical And Chemical Properties Analysis

5-Tert-butyl-2-ethoxyphenol has a molecular weight of 194.27 . It has a density of 0.995±0.06 g/cm3 and a predicted boiling point of 287.1±28.0 °C .

Scientific Research Applications

Spin Interaction in Zinc Complexes

  • Spin Interaction Studies : Schiff and Mannich bases, including derivatives of tert-butyl-phenol, have been used in the study of spin interactions in zinc complexes. This research has implications for understanding magnetic properties and electron transfer in coordination chemistry (Orio et al., 2010).

Synthesis and Structural Characterization

  • Oxidovanadium(V) Complexes : The synthesis and characterization of new oxidovanadium(V) complexes using derivatives of tert-butyl-phenol highlight its utility in the preparation of novel coordination compounds (Back et al., 2012).
  • Electrochemical Studies : The electrochemical behavior of tert-butyl-phenol derivatives has been investigated, shedding light on their potential applications in electrochemistry and materials science (Webster, 2003).

Polymer Stabilization

  • Polymer Stabilizers : Certain derivatives of tert-butyl-phenol have been studied for their role in stabilizing polymers against oxidative discoloration and thermal degradation, indicating their importance in materials science (Yachigo et al., 1993).

Antioxidant Activity

  • Synthesis and Antioxidant Activity : Research on the synthesis of new compounds containing tert-butyl-phenol moieties and their antioxidant properties demonstrates the chemical's relevance in developing novel antioxidants (Shakir et al., 2014).

Radical Scavenging

  • Chelating and Radical Scavenging : A study on phenol-diamide compounds, including tert-butyl derivatives, shows their ability to trap reactive oxygen species (ROS) and chelate metal ions, suggesting their use in protecting against ROS-induced cell death (Eckshtain-Levi et al., 2016).

Electrochemical Oxidation

  • Selective Electrochemical Oxidation : Research on the selective electrochemical oxidation of bulky phenols, including tert-butylated ones, provides insights into the factors influencing electrochemical versus chemical oxidation (Zabik et al., 2016).

Safety and Hazards

The safety data sheet for a similar compound, tert-butylbenzene, indicates that it is a highly flammable liquid and vapor. It causes serious eye irritation and may be harmful if inhaled. It may also cause respiratory irritation and drowsiness or dizziness . It is recommended to use personal protective equipment, ensure adequate ventilation, and avoid contact with skin, eyes, or clothing .

Future Directions

Phenol-based Schiff bases, which are related compounds to 5-Tert-butyl-2-ethoxyphenol, are capable of forming metal complexes that have important applications in several areas of chemical research . This suggests potential future directions for the study and application of 5-Tert-butyl-2-ethoxyphenol.

properties

IUPAC Name

5-tert-butyl-2-ethoxyphenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18O2/c1-5-14-11-7-6-9(8-10(11)13)12(2,3)4/h6-8,13H,5H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIVZJUFVZSBIDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C(C)(C)C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Tert-butyl-2-ethoxyphenol

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